2-Amino-5,5,5-trifluoropentanoic acid hydrochloride
Overview
Description
2-Amino-5,5,5-trifluoropentanoic acid hydrochloride is a fluorinated analogue naturally occurring in bacterial proteins norvaline . It has been extensively used in the design of bioactive formulations and protein research .
Synthesis Analysis
The synthesis of (S)-2-Amino-5,5,5-trifluoropentanoic acid and its Fmoc-derivative is achieved via dynamic kinetic resolution of the corresponding racemate . The preparation of Racemic this compound involves heating a mixture of Ac-AA and 6 N hydrochloric acid aq. at 100 °C for 4 h .Molecular Structure Analysis
The molecular structure of this compound involves a tridentate ligand (S)-4, used as a hydrochloric salt, reacted with hydrochloride of 2-amino-5,5,5-trifluoropentanoic acid in methanol in the presence of a base and source of Ni(II) ions to furnish the target product (S,S)-7 .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of this compound is a dynamic kinetic resolution of the corresponding racemate .Physical And Chemical Properties Analysis
The molecular weight of this compound is 207.58 . It is stored at room temperature and is available in powder form .Scientific Research Applications
Synthesis and Derivatives
- Synthesis Techniques : Different methods of synthesis for 2-amino-3-methyl-5,5,5-trifluoropentanoic acid, leading to compounds like 5,5,5-trifluoro-DL-isoleucine, have been developed. One effective technique involves bromination and subsequent amination, yielding significant success rates in several trials (Muller, 1987).
- Divergent Syntheses : Stereoselective syntheses of fluorinated amino acids like (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-Trifluoroleucine have been achieved using a series of transformations including conversion to a chiral oxazoline and SeO2-promoted oxidative rearrangement (Pigza, Quach, & Molinski, 2009).
Applications in Medicinal Chemistry and Biomaterials
- Enantiomerically Pure Samples : Synthesis pathways have been developed for enantiomerically pure 5,5,5-trifluoro-l-isoleucine and 5,5,5-trifluoro-l-alloisoleucine, useful as synthons for creating biologically active molecules. These pathways have expanded their relevance in drug production and biomaterials (Biava & Budisa, 2013).
Analytical and Spectroscopic Applications
- Derivatization and Analysis : Research has been conducted on the derivatization of amino acids for analytical purposes, such as spectrofluorimetric determination of specific compounds in complex mixtures (Cao & Moini, 1997).
- Fluorescence Probes : Novel fluorescence probes have been synthesized to detect reactive oxygen species, using compounds that include fluorinated amino acids. These probes are advantageous in biological and chemical applications due to their specificity and sensitivity (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
The future directions of 2-Amino-5,5,5-trifluoropentanoic acid hydrochloride are promising. It is widely used in drug development and peptide research . Its potential in the modern drug design is pronounced due to its fluorine-containing α- and β-AAs, which are considered to have pharmaceutical potential .
Properties
IUPAC Name |
2-amino-5,5,5-trifluoropentanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2.ClH/c6-5(7,8)2-1-3(9)4(10)11;/h3H,1-2,9H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLCJLJVSWUYSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.